U-46619 Glycine methyl ester

TP receptor pharmacology PGH2 metabolism structure-activity relationship

U-46619 Glycine methyl ester (CAS: 35536-53-9; MF: C24H39NO5; MW: 421.6) is a chemically modified analog of the thromboxane A2 (TXA2)/prostaglandin H2 (PGH2) mimetic U-46619. It is classified as a TP receptor agonist and stable PGH2 analog that induces platelet shape change, aggregation, and vascular smooth muscle contraction.

Molecular Formula C24H39NO5
Molecular Weight 421.6 g/mol
Cat. No. B10767064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-46619 Glycine methyl ester
Molecular FormulaC24H39NO5
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)NCC(=O)OC)CO2)O
InChIInChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27)
InChIKeySTIYTIWKJAUJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

U-46619 Glycine Methyl Ester: Structural and Functional Baseline for TP Receptor Research Procurement


U-46619 Glycine methyl ester (CAS: 35536-53-9; MF: C24H39NO5; MW: 421.6) is a chemically modified analog of the thromboxane A2 (TXA2)/prostaglandin H2 (PGH2) mimetic U-46619 [1]. It is classified as a TP receptor agonist and stable PGH2 analog that induces platelet shape change, aggregation, and vascular smooth muscle contraction [1]. The defining structural feature is a modification at the C-1 position of the parent U-46619 scaffold, wherein a glycine methyl ester moiety is attached via an amide linkage, potentially altering binding properties to the TP receptor and PGH2-metabolizing enzymes while conferring prodrug characteristics .

Why U-46619 Glycine Methyl Ester Cannot Be Substituted with Parent U-46619 or Other TXA2 Analogs


Generic substitution fails because U-46619 Glycine methyl ester contains a C-1 glycine methyl ester modification that distinguishes it from all other TXA2/TP receptor agonists, including its parent compound U-46619, the radioligand I-BOP, the antagonist SQ29548, and alternative derivatives such as U-46619 serinol amide . This modification confers two distinct functional properties absent in unmodified U-46619: (1) altered binding characteristics to the TP receptor and PGH2-metabolizing enzymes, and (2) lipophilic prodrug behavior that modifies distribution and pharmacokinetic profiles . Critically, the compound exhibits a unique solubility profile with documented quantitative differences across solvent systems, and vendor technical documentation confirms ≥2 year stability at -20°C—parameters that directly impact experimental reproducibility and procurement decisions [1]. No other TXA2 analog possesses this specific C-1 glycine methyl ester modification; therefore, substitution with parent U-46619, I-BOP, or serinol amide derivatives would yield fundamentally different binding interactions, metabolic stability, and tissue distribution patterns .

Quantitative Differentiation Evidence: U-46619 Glycine Methyl Ester Versus TP Receptor Agonist Comparators


C-1 Structural Modification: Differential Binding Potential Versus Parent U-46619

U-46619 Glycine methyl ester contains a modification at the C-1 position of the U-46619 scaffold, wherein the carboxylic acid group is converted to a glycine methyl ester amide . Parent U-46619 retains the unmodified carboxylic acid at C-1 . This modification is reported by multiple vendors to 'uniquely alter' binding properties to the TP receptor and PGH2-metabolizing enzymes [1]. Note: No peer-reviewed direct binding affinity comparisons are available; this differentiation is vendor-documented structural characterization.

TP receptor pharmacology PGH2 metabolism structure-activity relationship

Lipophilic Prodrug Property: Altered Distribution and Pharmacokinetics Versus Unmodified U-46619

U-46619 Glycine methyl ester is documented to serve as a lipophilic prodrug form of U-46619 that alters distribution and pharmacokinetic properties . The parent compound U-46619 lacks this prodrug designation . This functional classification enables investigation of esterase-dependent bioactivation pathways and modified tissue distribution profiles distinct from direct TP receptor agonists .

prodrug design pharmacokinetics drug distribution CNS penetration

Solubility Profile: Quantitative Solvent Compatibility Data for Experimental Design

U-46619 Glycine methyl ester exhibits a quantitatively defined solubility profile enabling precise solvent selection for experimental workflows [1]. Solubility values: DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 50 mg/mL; PBS (pH 7.2): 0.5 mg/mL [1][2]. This contrasts with parent U-46619, for which some vendors report 'very unstable in aqueous solution' with extremely short half-life , underscoring practical handling differences that affect experimental reproducibility.

solubility optimization in vitro assay design formulation sample preparation

Shelf Stability: Quantitative Long-Term Storage Data Supporting Procurement Planning

U-46619 Glycine methyl ester is documented with ≥2 year stability when stored at -20°C [1]. In contrast, U-46619 is reported by some vendors to be 'very unstable in aqueous solution, hence having an extremely short half life' and requiring storage at -20°C for only 1 year . This differential stability profile has direct implications for bulk procurement planning, long-term study reproducibility, and reduction of lot-to-lot variability in longitudinal experiments.

compound stability long-term storage inventory management reproducibility

Differentiation from U-46619 Serinol Amide: Distinct C-1 Modification with Divergent Research Applications

U-46619 Glycine methyl ester (C-1 glycine methyl ester amide modification) differs structurally from U-46619 serinol amide (C-1 serinol amide modification) . Both are U-46619 derivatives, but U-46619 serinol amide is characterized as a direct TXA2 agonist capable of inducing platelet shape change and aggregation without documented prodrug properties . U-46619 Glycine methyl ester is explicitly designated as a lipophilic prodrug with potential PGH2 enzyme interaction alterations . This functional divergence dictates distinct experimental applications: serinol amide for direct TXA2 receptor agonism studies; glycine methyl ester for prodrug activation and metabolic enzyme inhibition investigations.

structure-activity relationship derivative comparison TXA2 analog

Procurement-Driven Application Scenarios for U-46619 Glycine Methyl Ester


Prodrug Activation and Pharmacokinetic Distribution Studies

U-46619 Glycine methyl ester is suited for investigations of esterase-dependent prodrug activation, tissue-specific bioactivation, and altered pharmacokinetic distribution profiles . Unlike unmodified U-46619 which acts directly at the TP receptor, this compound requires enzymatic cleavage of the glycine methyl ester moiety to release active U-46619, enabling studies of prodrug design principles, first-pass metabolism, and site-specific drug delivery strategies in cardiovascular pharmacology [1].

Arachidonic Acid Metabolic Pathway Enzyme Inhibition Assays

U-46619 Glycine methyl ester can be employed as a tool compound to explore inhibition of various enzymes in the arachidonic acid metabolic pathway . The C-1 modification alters binding properties to PGH2-metabolizing enzymes, distinguishing it from other TP receptor agonists that lack this differential interaction profile [1]. This application scenario is particularly relevant for drug discovery programs targeting prostaglandin and thromboxane synthesis pathways where enzyme inhibition selectivity is critical .

Organic Solvent-Compatible TP Receptor Pharmacology Assays

U-46619 Glycine methyl ester offers solubility advantages in organic solvent systems with quantified compatibility: DMF (30 mg/mL), DMSO (30 mg/mL), and ethanol (50 mg/mL) [1]. These properties enable experimental protocols that are challenging with aqueous-unstable parent U-46619, including organic solvent-based delivery systems, sustained-release formulations requiring high ethanol solubility, and assays where DMSO stock solutions at defined concentrations are required .

Longitudinal Cardiovascular Pharmacology Studies

The documented ≥2 year shelf stability of U-46619 Glycine methyl ester at -20°C enables multi-year research programs requiring consistent compound integrity across extended experimental timelines . This stability profile reduces lot-to-lot variability and minimizes re-procurement frequency, making it particularly suitable for longitudinal cardiovascular studies of platelet aggregation, vascular smooth muscle contraction, and TP receptor signaling where compound consistency across multiple experimental cohorts is essential [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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